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Welcome to our dedicated technical support center for researchers, scientists, and drug

development professionals. This guide provides in-depth troubleshooting advice and frequently

asked questions (FAQs) to help you navigate the nuances of boronic acid-catalyzed amide

bond formation. As your Senior Application Scientist, my goal is to provide you with not just

protocols, but the rationale behind them, ensuring your experiments are both successful and

reproducible.

Troubleshooting Guide: Common Issues and
Solutions
This section addresses specific experimental challenges in a question-and-answer format,

providing actionable solutions grounded in mechanistic understanding.

Issue 1: Low or No Amide Yield
Question: I am performing a boronic acid-catalyzed amidation and observing very low to no

conversion to my desired amide. What are the likely causes and how can I improve the yield?

Answer: Low or nonexistent yields in boronic acid-catalyzed amidations are a common hurdle,

often stemming from a few critical factors. The primary culprit is typically the presence of water,

which shifts the reaction equilibrium away from the product.[1][2] Catalyst deactivation and

suboptimal reaction conditions are also frequent contributors.
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Inefficient Water Removal: The formation of an amide from a carboxylic acid and an amine is

a condensation reaction that releases one equivalent of water. According to Le Châtelier's

principle, this water must be effectively removed to drive the reaction forward.[1][3]

Solution: Employ a robust dehydration strategy. While molecular sieves are common, their

efficiency can be variable.[4]

Protocol 1: Rigorous Activation of Molecular Sieves:

1. Place fresh 4Å or 5Å molecular sieves in a flask.

2. Heat to 200-300°C under high vacuum for at least 4 hours.

3. Allow to cool to room temperature under an inert atmosphere (e.g., nitrogen or

argon).

4. Store the activated sieves in a desiccator and add them to the reaction mixture at the

start. The amount of sieves can have a profound effect on the reaction.[5]

Alternative: For reactions at higher temperatures, a Dean-Stark apparatus is highly

effective for azeotropic water removal.[2][6] Common solvents for this purpose include

toluene, xylene, or fluorobenzene.[1][6]

Catalyst Deactivation: The boronic acid catalyst can be sequestered into inactive forms,

primarily through the formation of boroxines or unreactive complexes with the starting

materials.

Boroxine Formation: Boronic acids can reversibly dehydrate to form cyclic trimers called

boroxines.[7][8][9] While this equilibrium exists, some studies suggest that boroxines

themselves are not catalytically active.[6] The formation of stable, inactive boroxines can

be promoted by certain substrates, such as 2-aminopyridine.[10] dot graph

Boroxine_Formation { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node

[shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4",

fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];

}
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Caption: Equilibrium between boronic acid and its inactive boroxine trimer.

Unreactive Complexes: Boronic acids can form complexes with both the amine and

carboxylic acid starting materials. If these complexes are too stable, they can inhibit the

catalytic cycle.[5][11]

Solutions:

Catalyst Choice: Electron-deficient arylboronic acids (e.g., 3,5-

bis(trifluoromethyl)phenylboronic acid) or ortho-substituted boronic acids (e.g., o-

iodophenylboronic acid) often exhibit higher catalytic activity.[1][12] The ortho-

substituents are thought to destabilize the formation of inactive boroxine species.[4]

Co-catalysts/Additives: The addition of a nucleophilic co-catalyst like 4-(N,N-

dimethylamino)pyridine N-oxide (DMAPO) can significantly enhance the reaction rate by

forming a more active intermediate.[13]

Pre-mixing: In some cases, pre-stirring the boronic acid and the carboxylic acid before

adding the amine can be beneficial, as it can favor the formation of the active

acyloxyboron intermediate.[1]
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Catalyst Type Key Feature
Typical Loading
(mol%)

Recommended For

Simple Arylboronic

Acids (e.g.,

Phenylboronic acid)

Readily available and

inexpensive.
5 - 10

General-purpose,

straightforward

amidations.

Electron-Deficient

Arylboronic Acids

(e.g., 3,5-

bis(trifluoromethyl)phe

nylboronic acid)

Increased Lewis

acidity enhances

catalytic activity.[1]

1 - 5

Challenging

substrates, faster

reaction times.

ortho-

Halophenylboronic

Acids (e.g., o-

Iodophenylboronic

acid)

High activity, even at

room temperature.[12]
5 - 10

Mild reaction

conditions, sterically

hindered substrates.

Thiophene-based

Boronic Acids (e.g.,

(2-(thiophen-2-

ylmethyl)phenyl)boron

ic acid)

Highly active catalyst

for room temperature

amidations.[14][15]

5 - 10

Broad substrate

scope, including

functionalized amines.

Issue 2: Reaction Stalls or is Sluggish
Question: My reaction starts but appears to stall before reaching completion, even with

prolonged reaction times. What could be causing this sluggishness?

Answer: A stalled or sluggish reaction often points to a kinetic barrier or gradual catalyst

inhibition. Besides the factors mentioned above, the physical state of the reaction and the

specific nature of your substrates play a significant role.

Poor Solubility: Heterogeneous reaction mixtures can lead to slow reaction rates. The

catalyst or one of the reactants may not be fully dissolved in the chosen solvent.

Solution:
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Solvent Screening: Test a range of solvents. Toluene is common for azeotropic reflux,

but other options like fluorobenzene or tert-amyl methyl ether (TAME) might offer better

solubility for your specific substrates.[1][5] For room temperature reactions,

dichloromethane (DCM) is often used.[14]

Temperature Adjustment: Increasing the reaction temperature can improve solubility and

reaction rate. For heat-sensitive substrates, a more active catalyst that allows for lower

temperatures is a better choice.[15]

Steric Hindrance: Bulky groups on either the carboxylic acid or the amine can significantly

slow down the rate of amide bond formation.[16]

Solution:

Higher Temperatures: Forcing conditions (e.g., reflux in xylene or mesitylene) may be

necessary.[6]

More Active Catalysts: Utilize highly active catalyst systems, such as those developed

by Hall (o-iodophenylboronic acid) or Blanchet ((2-(thiophen-2-ylmethyl)phenyl)boronic

acid), which have shown success with sterically demanding substrates.[12][14]

Increased Catalyst Loading: While not ideal for atom economy, increasing the catalyst

loading to 10-15 mol% can sometimes overcome kinetic barriers.

Issue 3: Difficulty with Product Purification
Question: My reaction has gone to completion, but I am struggling to isolate my pure amide

from the boron-containing byproducts. What are the best purification strategies?

Answer: The removal of the boronic acid catalyst and related species can be challenging due to

their polarity and potential to co-elute with the product during chromatography.

Aqueous Workup with a Diol: Boronic acids form stable, water-soluble complexes with diols.

This can be exploited to extract the boron species from the organic phase.

Protocol 2: Sorbitol Extraction:
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1. After the reaction is complete, cool the mixture to room temperature and dilute with an

organic solvent like ethyl acetate.

2. Wash the organic layer with a saturated aqueous solution of sorbitol. This will pull the

boronic acid into the aqueous layer.[17]

3. Separate the layers and wash the organic phase again with brine.

4. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and

concentrate under reduced pressure.

Solid-Phase Scavenging: Commercially available resins can be used to selectively bind and

remove the boronic acid catalyst.

Solid-Supported Boronic Acids: An alternative approach is to use a boronic acid catalyst

that is immobilized on a solid support, which can be easily filtered off at the end of the

reaction.[1]

Borate Ester Formation: Borate esters, formed from the reaction of boronic acids with

alcohols, can sometimes be more easily removed.[2][18]

Frequently Asked Questions (FAQs)
Q1: What is the generally accepted mechanism for boronic acid-catalyzed amide formation?

A1: The precise mechanism is complex and an area of active research. The classical proposed

mechanism involves the formation of a monoacyloxyboronate intermediate from the reaction of

the boronic acid and the carboxylic acid.[1] This intermediate is a more activated acyl donor

that then reacts with the amine to form the amide.[3] However, more recent studies by Whiting

and others provide strong evidence for the involvement of dimeric B-O-B or B-N-B species as

the key catalytic intermediates, which can activate the carboxylic acid while delivering the

amine.[5][19]

dot graph Proposed_Mechanism { graph [rankdir="TB", splines=true, nodesep=0.4,

ranksep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10,

fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4",

penwidth=1.5];
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}

Caption: Simplified catalytic cycle for boronic acid-mediated amidation.

Q2: Can I use boronic acids for peptide synthesis? Will it cause racemization?

A2: Yes, boronic acid catalysis is applicable to peptide synthesis. A key advantage of this

method is that it generally proceeds with very little to no racemization, even when coupling

chiral N-protected amino acids.[14][20] This makes it a valuable tool in medicinal chemistry and

drug development.

Q3: Are there any functional groups that are incompatible with this reaction?

A3: Boronic acid catalysis is known for its broad functional group tolerance.[15][21] However,

substrates containing diol functionalities may reversibly complex with the boronic acid catalyst,

potentially inhibiting the reaction. Additionally, very strong Lewis bases in the substrate could

coordinate to the boron center and impede catalysis.

Q4: Is it possible to run these reactions at room temperature?

A4: Absolutely. While many early protocols required high temperatures for azeotropic water

removal, several highly active boronic acid catalysts have been developed that are effective at

room temperature.[12][14] These reactions typically require the use of rigorously dried

molecular sieves in an anhydrous solvent like DCM.

Q5: What is the difference between using a boronic acid and a borate ester as the catalyst?

A5: Boronic acids (R-B(OH)₂) are the most commonly used catalysts.[22] Borate esters

(B(OR)₃), such as tris(2,2,2-trifluoroethyl) borate, can also be used, sometimes

stoichiometrically, to promote amidation.[2][18] Borate esters can be particularly effective for

challenging substrates and may offer advantages in purification.[11][23] The mechanism is

believed to proceed through similar acyloxyboron intermediates.

References
Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct Amidation of Carboxylic Acids
Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://pubs.acs.org/doi/abs/10.1021/acs.joc.5b00378
http://orgsyn.org/demo.aspx?prep=v89p0432
https://www.organic-chemistry.org/synthesis/C1N/amides.shtm
https://pubs.acs.org/doi/10.1021/cen-09516-notw1
https://www.semanticscholar.org/paper/Mechanistic-insights-into-direct-amide-bond-by-as-Marcelli/edf8fc5cf1d43b6278fc8e6978abfdcbc9102ff6
https://pubs.acs.org/doi/abs/10.1021/acs.joc.5b00378
https://scispace.com/pdf/a-green-chemistry-perspective-on-catalytic-amide-bond-3yqgwlw41w.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3671500/
https://pubs.acs.org/doi/pdf/10.1021/jo400509n
https://www.researchgate.net/publication/326119306_Boron-Ester-Catalyzed_Amidation_of_Carboxylic_Acids_with_Amines_Mechanistic_Rationale_by_Computational_Study
https://www.researchgate.net/publication/374064366_A_strategy_for_improving_the_efficiency_of_boronic_acid_catalysis_in_the_synthesis_of_amides
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1306838?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect. The Journal of
Organic Chemistry, 73(1), 244–251.
Gernigon, N., Al-Zoubi, R. M., & Hall, D. G. (2012). 5-Methoxy-2-iodophenylboronic acid
(MIBA) as a kinetically very active catalyst in a direct amidation employing free carboxylic
acids and amines. The Journal of Organic Chemistry, 77(19), 8386–8400.
Procter, R. J., et al. (2025). A Strategy for Improving the Efficiency of Boronic Acid Catalysis
in the Synthesis of Amides. ChemRxiv.
Liu, Z., et al. (2012). Mechanism of arylboronic acid-catalyzed amidation reaction between
carboxylic acids and amines. Organic & Biomolecular Chemistry, 10(40), 8143–8152.
Koshizuka, M., Takahashi, N., & Shimada, N. (2024). Organoboron catalysis for direct
amide/peptide bond formation.
Baran, P. S., et al. (2017). A general method for the synthesis of boronic acids and boronate
esters from carboxylic acids. Science, 356(6342), 1059-1064.
Scott, P. J. H., et al. (2010). A rapid and convenient entry to 11C-labeled carboxylic acids,
esters and amides.
Houston, T. A., et al. (2004). Boric Acid Catalyzed Chemoselective Esterification of α-
Hydroxycarboxylic Acids. Organic Letters, 6(5), 679–681.
Whiting, A., et al. (2018). Mechanistic insights into boron-catalysed direct amidation
reactions. Chemical Science, 9(3), 661–671.
Sheppard, T. D., & Whiting, A. (2020). A green chemistry perspective on catalytic amide bond
formation. Green Chemistry, 22(15), 4948-4968.
Blanchet, J., et al. (2015). An Efficient Method for Direct Amide Bond Synthesis between
Carboxylic Acids and Amines via (2-(Thiophen-2-ylmethyl)phenyl)boronic Acid as a Highly
Active Bench-Stable Catalyst. The Journal of Organic Chemistry, 80(9), 4532–4544.
Bandichhor, R., et al. (2007). Boric acid-catalyzed amide formation from carboxylic acids and
amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 84, 147.
Sheppard, T. D., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines
Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(10), 4944–4950.
Sheppard, T. D., et al. (2018). Boronic acid catalysts in amidation reactions. Catalysis
Science & Technology, 8(1), 32-49.
Kua, J., & Iovine, P. M. (2011). Thermodynamics of Boroxine Formation from the Aliphatic
Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational
Investigation. The Journal of Physical Chemistry A, 115(45), 12579–12589.
Tokunaga, N., et al. (2002). Formation of Boroxine: Its Stability and Thermodynamic
Parameters in Solution. Chemistry Letters, 31(7), 724–725.

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.organic-chemistry.org/synthesis/C1N/amides.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1306838?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lan, Y., et al. (2014). Boron-Ester-Catalyzed Amidation of Carboxylic Acids with Amines:
Mechanistic Rationale by Computational Study. The Journal of Organic Chemistry, 79(18),
8548–8556.
Sheppard, T. D., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines
Using B(OCH2CF3)3.

Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from

[Link]

ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of

boroxine. Retrieved from [Link]

Jamieson, C., et al. (2021).
Tokunaga, N., et al. (2013). Boroxine chemistry: from fundamental studies to applications in
supramolecular and synthetic organic chemistry. Heterocycles, 87(5), 1011.
Sheppard, T. D., & Whiting, A. (2020).
Huy, P. H., & Zoller, B. (2019). Boron Lewis Acid Catalysis: How to Synthesize Amides Atom-
Efficiently. Nachrichten aus der Chemie, 67(5), 51-54.
Kim, D., et al. (2024). Water-stable boroxine structure with dynamic covalent bonds.
Oestreich, M., et al. (2018). Selective reduction of amides to amines by boronic acid
catalyzed hydrosilylation.

Reddit. (2017). Purification of boronic acids? Retrieved from [Link]

Ishihara, K., et al. (2016). Boronic acid–DMAPO cooperative catalysis for dehydrative
condensation between carboxylic acids and amines.
Hall, D. G. (2019). Boronic acid catalysis. Chemical Society Reviews, 48(12), 3475–3496.
Sheppard, T. D., et al. (2025).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.organic-chemistry.org/synthesis/C1B/arylboronates.shtm
https://www.researchgate.net/figure/Scheme-1-Dehydration-of-phenylboronic-acid-with-the-formation-of-boroxine_fig1_265842857
https://www.reddit.com/r/chemistry/comments/7ku8i3/purification_of_boronic_acids/
https://www.benchchem.com/product/b1306838?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1306838?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Organoboron catalysis for direct amide/peptide bond formation - Chemical
Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]

2. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 -
PMC [pmc.ncbi.nlm.nih.gov]

3. Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and
amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

4. mdpi.com [mdpi.com]

5. Mechanistic insights into boron-catalysed direct amidation reactions - PMC
[pmc.ncbi.nlm.nih.gov]

6. s1e90ca82465fc7de.jimcontent.com [s1e90ca82465fc7de.jimcontent.com]

7. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–
B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC
[pmc.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

9. researchgate.net [researchgate.net]

10. researchgate.net [researchgate.net]

11. researchgate.net [researchgate.net]

12. Mechanistic insights into direct amide bond formation catalyzed by boronic acids:
halogens as Lewis bases. | Semantic Scholar [semanticscholar.org]

13. Boronic acid–DMAPO cooperative catalysis for dehydrative condensation between
carboxylic acids and amines - PMC [pmc.ncbi.nlm.nih.gov]

14. pubs.acs.org [pubs.acs.org]

15. Amide synthesis by acylation [organic-chemistry.org]

16. pdf.benchchem.com [pdf.benchchem.com]

17. reddit.com [reddit.com]

18. pubs.acs.org [pubs.acs.org]

19. Mechanistic insights into boron-catalysed direct amidation reactions - Chemical Science
(RSC Publishing) [pubs.rsc.org]

20. Organic Syntheses Procedure [orgsyn.org]

21. pubs.acs.org [pubs.acs.org]

22. scispace.com [scispace.com]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://pubs.rsc.org/en/content/articlehtml/2024/cc/d4cc02994a
https://pubs.rsc.org/en/content/articlehtml/2024/cc/d4cc02994a
https://pmc.ncbi.nlm.nih.gov/articles/PMC3671500/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3671500/
https://pubs.rsc.org/en/content/articlelanding/2013/ob/c3ob27367a
https://pubs.rsc.org/en/content/articlelanding/2013/ob/c3ob27367a
https://www.mdpi.com/2073-4344/13/2/366
https://pmc.ncbi.nlm.nih.gov/articles/PMC5890798/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5890798/
https://s1e90ca82465fc7de.jimcontent.com/download/version/1561375120/module/15386641222/name/Nachr.Chem.2019-51_English.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3154741/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3154741/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3154741/
https://www.researchgate.net/publication/244777304_Formation_of_Boroxine_Its_Stability_and_Thermodynamic_Parameters_in_Solution
https://www.researchgate.net/figure/Scheme-1-Dehydration-of-phenylboronic-acid-with-the-formation-of-boroxine_fig1_341979143
https://www.researchgate.net/figure/Boronic-acid-catalysts-in-amidation-reactions_fig1_374064366
https://www.researchgate.net/publication/326119306_Boron-Ester-Catalyzed_Amidation_of_Carboxylic_Acids_with_Amines_Mechanistic_Rationale_by_Computational_Study
https://www.semanticscholar.org/paper/Mechanistic-insights-into-direct-amide-bond-by-as-Marcelli/edf8fc5cf1d43b6278fc8e6978abfdcbc9102ff6
https://www.semanticscholar.org/paper/Mechanistic-insights-into-direct-amide-bond-by-as-Marcelli/edf8fc5cf1d43b6278fc8e6978abfdcbc9102ff6
https://pmc.ncbi.nlm.nih.gov/articles/PMC5975839/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5975839/
https://pubs.acs.org/doi/abs/10.1021/acs.joc.5b00378
https://www.organic-chemistry.org/synthesis/C1N/amides.shtm
https://pdf.benchchem.com/2965/Technical_Support_Center_Troubleshooting_Low_Yield_in_Amide_Bond_Formation.pdf
https://www.reddit.com/r/chemistry/comments/7kwjrb/purification_of_boronic_acids/
https://pubs.acs.org/doi/pdf/10.1021/jo400509n
https://pubs.rsc.org/en/content/articlelanding/2018/sc/c7sc03595k
https://pubs.rsc.org/en/content/articlelanding/2018/sc/c7sc03595k
http://orgsyn.org/demo.aspx?prep=v89p0432
https://pubs.acs.org/doi/10.1021/cen-09516-notw1
https://scispace.com/pdf/a-green-chemistry-perspective-on-catalytic-amide-bond-3yqgwlw41w.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1306838?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


23. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Technical Support Center: Optimizing Amide Bond
Formation with Boronic Acids]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1306838#optimizing-reaction-conditions-for-amide-
bond-formation-with-boronic-acids]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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